N-(4-(N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide
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Overview
Description
N-[4-({2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}SULFAMOYL)PHENYL]PROPANAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a chlorophenyl group, a dihydropyridazinone moiety, and a sulfamoylphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}SULFAMOYL)PHENYL]PROPANAMIDE involves multiple steps, typically starting with the preparation of the dihydropyridazinone core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The chlorophenyl group is introduced via a substitution reaction, while the sulfamoylphenyl group is attached through a sulfonation process. Each step requires specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}SULFAMOYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted compounds, each with unique properties.
Scientific Research Applications
N-[4-({2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}SULFAMOYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-({2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}SULFAMOYL)PHENYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired effect. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- N-(3-CHLORO-PHENYL)-4-(2,4-DINITRO-NAPHTHALEN-1-YLAMINO)-BENZAMIDE
Uniqueness
N-[4-({2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}SULFAMOYL)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C21H21ClN4O4S |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
N-[4-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C21H21ClN4O4S/c1-2-20(27)24-17-7-9-18(10-8-17)31(29,30)23-13-14-26-21(28)12-11-19(25-26)15-3-5-16(22)6-4-15/h3-12,23H,2,13-14H2,1H3,(H,24,27) |
InChI Key |
OGOYHEJGCFOQPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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